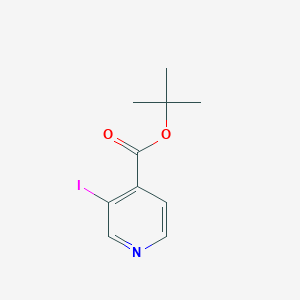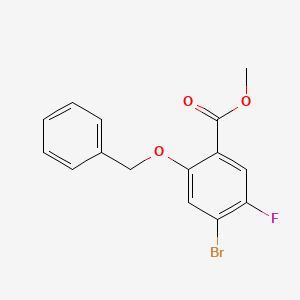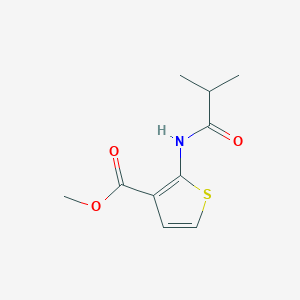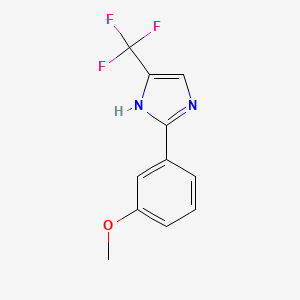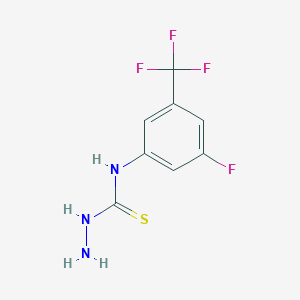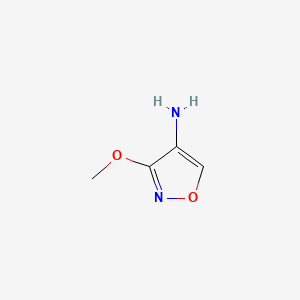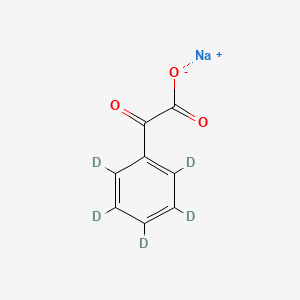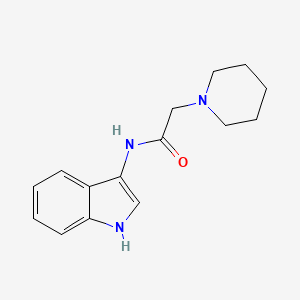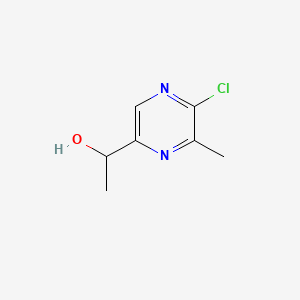
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL is a chemical compound characterized by the presence of a pyrazine ring substituted with a chlorine atom and a methyl group
Méthodes De Préparation
The synthesis of 1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL typically involves the reaction of 5-chloro-6-methylpyrazine with an appropriate ethan-1-ol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methyl groups on the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparaison Avec Des Composés Similaires
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL can be compared with other similar compounds such as:
5-Chloro-6-methylpyrazine: Lacks the ethan-1-ol group, making it less versatile in chemical reactions.
1-(5-Chloro-6-methylpyrazin-2-YL)methanamine: Contains an amine group instead of an ethan-1-ol group, leading to different reactivity and applications.
5-Chloro-2-methylpyrazine: The position of the methyl group differs, affecting its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
1-(5-chloro-6-methylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c1-4-7(8)9-3-6(10-4)5(2)11/h3,5,11H,1-2H3 |
Clé InChI |
BQJQTSCAVAVRCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1Cl)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


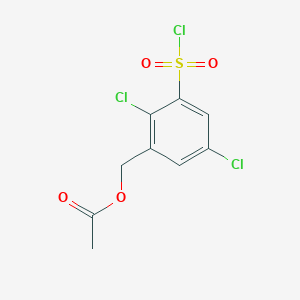
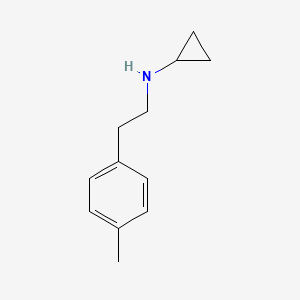
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
